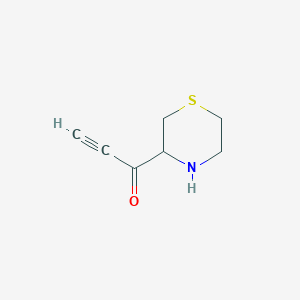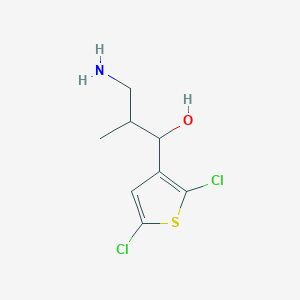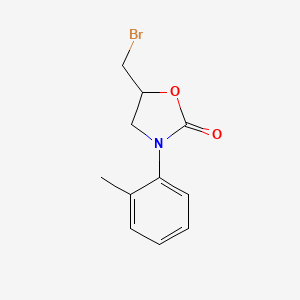![molecular formula C11H16O3 B13159161 Ethyl spiro[bicyclo[4.1.0]heptane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13159161.png)
Ethyl spiro[bicyclo[4.1.0]heptane-2,2'-oxirane]-3'-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl spiro[bicyclo[410]heptane-2,2’-oxirane]-3’-carboxylate is a complex organic compound characterized by its unique spiro structure, which includes a bicyclo[410]heptane ring system fused with an oxirane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl spiro[bicyclo[4.1.0]heptane-2,2’-oxirane]-3’-carboxylate typically involves the cycloisomerization of 1,6-enynes using transition metal catalysts such as platinum (II) or gold (I) . The reaction conditions often require precise control of temperature and pressure to ensure the formation of the desired spiro compound. Additionally, enantioselective syntheses have been reported, which involve the use of chiral catalysts to produce optically active forms of the compound .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing the reaction conditions for larger batches and ensuring the availability of high-purity starting materials. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the industrial production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl spiro[bicyclo[4.1.0]heptane-2,2’-oxirane]-3’-carboxylate undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated derivatives.
Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran to facilitate the reactions.
Major Products
The major products formed from these reactions include diols, alcohols, and substituted derivatives of the original compound. These products can be further utilized in various chemical syntheses and applications.
Aplicaciones Científicas De Investigación
Ethyl spiro[bicyclo[4.1.0]heptane-2,2’-oxirane]-3’-carboxylate has several scientific research applications:
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: It may be explored for its potential therapeutic properties, including its use as a precursor for drug development.
Mecanismo De Acción
The mechanism of action of ethyl spiro[bicyclo[4.1.0]heptane-2,2’-oxirane]-3’-carboxylate involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows the compound to modify biological pathways and exert its effects at the molecular level .
Comparación Con Compuestos Similares
Similar Compounds
Spiro[bicyclo[3.1.1]heptane-2,2’-oxirane], 6,6-dimethyl-: This compound has a similar spiro structure but with different substituents, leading to variations in reactivity and applications.
Bicyclo[4.1.0]heptane-2,4-dione derivatives: These compounds share the bicyclo[4.1.0]heptane core but differ in their functional groups, resulting in distinct chemical properties and uses.
Uniqueness
Ethyl spiro[bicyclo[4.1.0]heptane-2,2’-oxirane]-3’-carboxylate is unique due to its combination of a spiro structure with an oxirane ring and a carboxylate ester group. This combination imparts specific reactivity and potential for diverse applications in various scientific fields .
Propiedades
Fórmula molecular |
C11H16O3 |
|---|---|
Peso molecular |
196.24 g/mol |
Nombre IUPAC |
ethyl spiro[bicyclo[4.1.0]heptane-2,3'-oxirane]-2'-carboxylate |
InChI |
InChI=1S/C11H16O3/c1-2-13-10(12)9-11(14-9)5-3-4-7-6-8(7)11/h7-9H,2-6H2,1H3 |
Clave InChI |
XXSQNXFOHJGKLF-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1C2(O1)CCCC3C2C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]methyl]furan-2-carboxylic acid](/img/structure/B13159084.png)
![Methyl 2-methyl-1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide](/img/structure/B13159085.png)

![N-Cyclopropyl-2H,4H,5H,6H-cyclopenta[c]pyrrol-4-amine](/img/structure/B13159099.png)

![1-[3-(2-Aminoethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B13159105.png)


![Methyl 2-chloro-4,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13159121.png)

![1,7-Diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B13159136.png)

![5-{[1-(Chloromethyl)cyclopropyl]methyl}-1,2,3-thiadiazole](/img/structure/B13159148.png)

